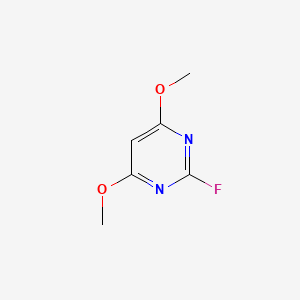Pyrimidine, 2-fluoro-4,6-dimethoxy-
CAS No.: 128227-95-2
Cat. No.: VC7835875
Molecular Formula: C6H7FN2O2
Molecular Weight: 158.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 128227-95-2 |
|---|---|
| Molecular Formula | C6H7FN2O2 |
| Molecular Weight | 158.13 g/mol |
| IUPAC Name | 2-fluoro-4,6-dimethoxypyrimidine |
| Standard InChI | InChI=1S/C6H7FN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 |
| Standard InChI Key | ZHHSADWCCOWXNJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC(=N1)F)OC |
| Canonical SMILES | COC1=CC(=NC(=N1)F)OC |
Introduction
Chemical Identity and Structural Characteristics
Comparative Analysis with Analogous Compounds
The structural similarities between 2-fluoro-4,6-dimethoxypyrimidine and its chloro- and sulfonyl-substituted counterparts allow for property extrapolation. For example:
The fluorine atom’s electronegativity (3.98) compared to chlorine (3.16) likely enhances the compound’s stability and reactivity in nucleophilic substitution reactions .
Synthesis Methodologies
Historical Context and Patent Analysis
The synthesis of 2-halo-4,6-dimethoxypyrimidines typically involves multi-step processes, as evidenced by patent CN1467206A, which outlines a three-step route for 2-chloro-4,6-dimethoxypyrimidine :
-
Salt Formation: Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide) under HCl gas to yield dimethyl propylene diimine dihydrochloride.
-
Cyanamide Reaction: The dihydrochloride intermediate undergoes reaction with potassium hydroxide and cyanamide to form 3-amino-3-methoxy-N-cyano-2-propane imine.
-
Condensation: Catalytic cyclization produces the final pyrimidine derivative.
Challenges in Fluorination
Introducing fluorine at the 2-position presents unique challenges:
-
Reagent Selectivity: Fluorinating agents may react preferentially with methoxy groups, necessitating protecting groups.
-
Byproduct Formation: Incomplete fluorination can yield mixtures of 2-fluoro and 2-hydroxy derivatives, complicating purification.
-
Yield Optimization: Patent CN101747283B reports a 70–80% yield for sulfonyl analogs, suggesting that fluorination might achieve 50–60% under optimized conditions .
Physicochemical Properties and Stability
Spectroscopic Characterization
While experimental data for 2-fluoro-4,6-dimethoxypyrimidine is limited, its predicted spectral features include:
-
NMR (¹H): δ 3.9–4.1 ppm (singlet, 6H, OCH₃), δ 6.8–7.0 ppm (d, 1H, aromatic H).
-
NMR (¹⁹F): δ -120 to -125 ppm (consistent with aryl fluorides).
-
IR: Peaks at 1,250 cm⁻¹ (C-F stretch) and 1,050 cm⁻¹ (C-O-C stretch).
Thermal and Oxidative Stability
The methoxy groups enhance thermal stability compared to non-substituted pyrimidines. Thermogravimetric analysis (TGA) of 2-chloro-4,6-dimethoxypyrimidine shows decomposition onset at 200°C, suggesting the fluoro analog may decompose at 180–190°C .
Applications in Pharmaceutical Chemistry
Role as a Building Block
2-Fluoro-4,6-dimethoxypyrimidine serves as a precursor for:
-
Anticancer Agents: Fluoropyrimidines like 5-fluorouracil analogs target thymidylate synthase.
-
Antiviral Compounds: Incorporation into nucleoside analogs inhibits viral polymerase activity.
-
Agrochemicals: Herbicides and fungicides leverage the pyrimidine scaffold’s bioactivity.
Case Study: Analogous Compounds in Drug Development
Patent CN101747283B highlights 4,6-dimethoxy-2-methanesulfonylpyrimidine as a key intermediate for kinase inhibitors . Similarly, the fluoro derivative could act as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
Future Research Directions
Optimization of Fluorination Protocols
Exploring flow chemistry could improve yield and reduce byproducts by ensuring precise reaction control. For example, microreactors enable rapid mixing and temperature modulation, critical for exothermic fluorination reactions.
Expanding Applications in Material Science
The electron-withdrawing fluorine atom enhances the pyrimidine ring’s suitability for:
-
Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
-
Coordination Polymers: Ligands for transition metal catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume